molecular formula C9H11BrN2O4 B2938000 tert-Butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate CAS No. 402848-99-1

tert-Butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate

Cat. No. B2938000
CAS RN: 402848-99-1
M. Wt: 291.101
InChI Key: LQVWNBHZZXYLBF-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate (TBBDC) is an important synthetic compound that has a wide range of applications in the scientific research field. It is a heterocyclic compound containing a five-membered ring of atoms with a bromine atom at the center. TBBDC is used in a variety of synthetic organic chemistry reactions, and has been studied for its potential use in drug development.

Scientific Research Applications

Synthesis of Heterocyclic β-Amino Acids

A study by Bovy and Rico (1993) discusses the use of tert-butyl acrylate and related compounds in the synthesis of β-amino-5-pyrimidinepropanoic ester, which is useful in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

Synthesis and Bioactivity of Trifluoromethyl Derivatives

Musumeci et al. (2013) reported the synthesis of various derivatives, including 5-CF3-2′-deoxycytidine and 8-CF3-2′-deoxyguanosine, utilizing a system involving tert-butyl-hydroperoxide, indicating its role in nucleoside modification and potential bioactivity studies (Musumeci et al., 2013).

Electrochemical Synthesis of Spiropyrimidine Derivatives

Nematollahi and Goodarzi (2001) explored the electrochemical oxidation of 4-tert-butylcatechol in the presence of barbituric acids, leading to the formation of spiropyrimidine derivatives. This study highlights the electrochemical applications in organic synthesis (Nematollahi & Goodarzi, 2001).

properties

IUPAC Name

tert-butyl 5-bromo-2,4-dioxopyrimidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4/c1-9(2,3)16-8(15)12-4-5(10)6(13)11-7(12)14/h4H,1-3H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVWNBHZZXYLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C(=O)NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromo-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylate

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